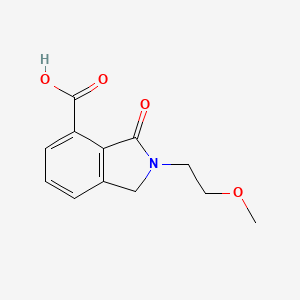

Ácido 2-(2-metoxietil)-3-oxo-2,3-dihidro-1H-isoindol-4-carboxílico

Descripción general

Descripción

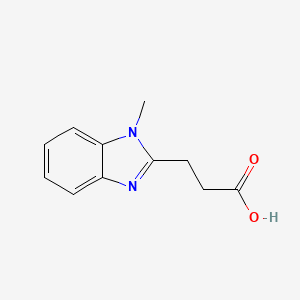

The compound 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically active molecules. The isoindole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound contains additional functional groups, including a methoxyethyl side chain, a ketone (oxo) group, and a carboxylic acid moiety.

Synthesis Analysis

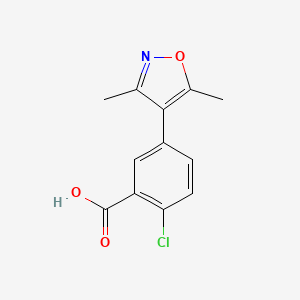

The synthesis of related isoindole derivatives can be inferred from the literature. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Although the target compound is not a benzoxazine, the principles of cyclization and functional group interconversion could be relevant. Similarly, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization suggests that metal-catalyzed reactions could be employed to manipulate the isoindole framework .

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid would be characterized by the presence of a dihydroisoindole core, indicating partial saturation of the isoindole system. The methoxyethyl group would provide steric bulk and could influence the compound's conformation. The oxo group introduces a carbonyl functionality, which is a key site for chemical reactivity. The carboxylic acid group is a common functional group that can engage in hydrogen bonding and can be modified through various chemical reactions.

Chemical Reactions Analysis

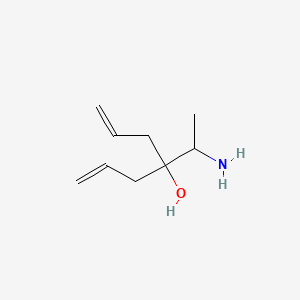

The chemical reactivity of the compound would likely involve the carboxylic acid and ketone functionalities. The carboxylic acid could be converted into various derivatives, such as esters, amides, or anhydrides. The ketone could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The presence of the methoxyethyl group could also influence the reactivity by steric hindrance or through its electron-donating effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The carboxylic acid group would confer acidity to the molecule, potentially allowing for salt formation with bases. The ketone group would contribute to the compound's polarity and could affect its solubility in organic solvents. The methoxyethyl group would add to the molecule's overall hydrophobic character. The compound's melting point, boiling point, and solubility would be key physical properties determined by its molecular structure.

Aplicaciones Científicas De Investigación

Síntesis de Hidrogel

Este compuesto se puede utilizar en la síntesis de hidrogel . Los hidrogeles son polímeros que pueden retener una gran cantidad de agua debido a su estructura de red tridimensional. Han ganado una atención significativa en los campos científicos e industriales debido a sus propiedades únicas .

Aplicaciones Biomédicas

El compuesto tiene posibles aplicaciones en el campo biomédico. Por ejemplo, se puede utilizar en la creación de vasos sanguíneos artificiales de pequeño diámetro (ASDBVs) . Estos ASDBVs pueden imitar los vasos sanguíneos nativos, lo que los hace altamente deseables para los investigadores .

Síntesis de Poliuretano Termoplástico

El compuesto se puede utilizar en la síntesis de poliuretano termoplástico (PU) . Se estudiaron las propiedades mecánicas y térmicas del nuevo poliuretano sólido basado en poli(2-metoxietil acrilato) (PMEA) sintetizado, y se encontró que estos PU con diferentes pesos moleculares eran termoplásticos .

Ingeniería de Tejidos

Los hidrogeles, que se pueden sintetizar utilizando este compuesto, son excelentes biomateriales, ya que pueden imitar el entorno natural bifásico (agua y polímero) en los sistemas biológicos . Esto hace que los hidrogeles sean ideales para aplicaciones de ingeniería de tejidos .

Aplicaciones de Detección

Las propiedades únicas de los hidrogeles, incluida su capacidad de respuesta a los estímulos, los hacen ampliamente utilizados como sensores . La capacidad de respuesta a los estímulos, las excelentes propiedades de transporte y la inyectabilidad respaldan el uso de estos geles en diversas aplicaciones de detección .

Sistemas de Administración de Medicamentos

Los hidrogeles sintetizados utilizando este compuesto se pueden utilizar como sistemas de administración de medicamentos . Su capacidad de respuesta a los estímulos y sus excelentes propiedades de transporte los hacen adecuados para esta aplicación .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) or 2’-moe-modified antisense oligonucleotides, have been used in clinical trials for various diseases . These compounds typically target specific RNA sequences, thereby modulating gene expression .

Mode of Action

Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may interact with its targets through complementary base pairing . This interaction can lead to the modulation of gene expression, potentially resulting in therapeutic effects .

Biochemical Pathways

Compounds with similar structures, such as 2’-moe-modified antisense oligonucleotides, have been known to affect various cellular processes . For instance, they can inhibit the production of specific proteins by binding to the corresponding mRNA sequences .

Pharmacokinetics

They are known to be resistant to nuclease metabolism in both plasma and tissue, which contributes to their stability .

Result of Action

Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may result in the modulation of gene expression, potentially leading to therapeutic effects .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds, such as 2’-moe-modified antisense oligonucleotides, can be influenced by various factors, including temperature, ph, and the presence of nucleases .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVIOXYXZBTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389972 | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436093-44-6 | |

| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)